molecular formula C5H5IN2O2 B8584063 5-iodo-2-methoxy-1H-pyrimidin-6-one

5-iodo-2-methoxy-1H-pyrimidin-6-one

Cat. No.: B8584063
M. Wt: 252.01 g/mol
InChI Key: LBOGJBQASZLLDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Iodo-2-methoxy-1H-pyrimidin-6-one is a heterocyclic compound that features a pyrimidine ring substituted with iodine at the 5-position and a methoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-iodo-2-methoxy-1H-pyrimidin-6-one typically involves the iodination of 2-methoxy-1H-pyrimidin-6-one. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the pyrimidine ring using an iodine source such as iodine monochloride (ICl) or molecular iodine (I2) in the presence of an oxidizing agent like nitric acid (HNO3) or hydrogen peroxide (H2O2).

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-methoxy-1H-pyrimidin-6-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine or other functional groups.

    Coupling Reactions: The iodine atom can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-2-methoxy-1H-pyrimidin-6-one.

Scientific Research Applications

5-Iodo-2-methoxy-1H-pyrimidin-6-one has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting nucleic acid pathways.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or electronic conductivity.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or cellular processes.

    Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-iodo-2-methoxy-1H-pyrimidin-6-one depends on its specific application. In medicinal chemistry, it may act by interacting with nucleic acids or enzymes involved in DNA replication or repair. The iodine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    5-Iodo-2-methoxypyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.

    2-Methoxy-5-iodopyridine: Another isomer with the iodine and methoxy groups in different positions on the pyridine ring.

    5-Iodo-2-methoxybenzene: A benzene derivative with similar substituents.

Uniqueness

5-Iodo-2-methoxy-1H-pyrimidin-6-one is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and interactions with biological targets. The presence of both iodine and methoxy groups provides a versatile platform for further chemical modifications and applications.

Properties

Molecular Formula

C5H5IN2O2

Molecular Weight

252.01 g/mol

IUPAC Name

5-iodo-2-methoxy-1H-pyrimidin-6-one

InChI

InChI=1S/C5H5IN2O2/c1-10-5-7-2-3(6)4(9)8-5/h2H,1H3,(H,7,8,9)

InChI Key

LBOGJBQASZLLDZ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C(=O)N1)I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2,4-Dimethoxy-5-iodopyrimidine Z (2.54 g, 9.6 mmol) was added to 26 ml of 5N sodium hydroxide in 50% aqueous methanol and the resulting solution was refluxed overnight. The reaction mixture was evaporated to dryness under reduced pressure, diluted to 25 ml with water and neutralized to ph ˜6 with 1N hydrochloric acid. The precipitate was filtered off, washed with water (2×10 ml), methanol (2×10 ml) and diethyl ether to give 0.55 g of pure product. The filtrate was concentrated under reduced pressure and kept overnight at 4° C. The crystals of the product were filtered off washed as above to give additional 0.3 g of pure product as a colorless crystals (total yield 0.85 g, 35%). 1HNMR (DMSO-d6, 300 MHz) δ 8.14 (s, 1H) 3.82 (s, 3H); 3.3 (broad s, 1H).
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